
14-Methylpentadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Methylpentadec-9-enoic acid is a monounsaturated fatty acid with a unique structure characterized by a methyl group at the 14th carbon and a double bond at the 9th carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpentadec-9-enoic acid typically involves the use of specific reagents and catalysts to introduce the methyl group and the double bond at the desired positions. One common method involves the use of Grignard reagents to form the carbon-carbon bonds, followed by selective hydrogenation to achieve the desired unsaturation .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, where specific strains of bacteria are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Methylpentadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The methyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Epoxides and diols: from oxidation.
Saturated fatty acids: from reduction.
Halogenated derivatives: from substitution.
Applications De Recherche Scientifique
14-Methylpentadec-9-enoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of monounsaturated fatty acids in various chemical reactions.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications.
Industry: Utilized in the production of biodegradable lubricants and surfactants due to its favorable chemical properties
Mécanisme D'action
The mechanism of action of 14-Methylpentadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The double bond and methyl group influence its fluidity and reactivity, affecting membrane structure and function. It can also modulate the activity of enzymes involved in lipid metabolism, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Pentadecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the double bond and methyl group.
9-Octadecenoic acid (oleic acid): A monounsaturated fatty acid with a double bond at the 9th carbon but without the methyl group at the 14th position.
9-Heptadecenoic acid: Another monounsaturated fatty acid with a double bond at the 9th carbon but differing in chain length and methyl group position
Uniqueness: 14-Methylpentadec-9-enoic acid is unique due to the specific positioning of its methyl group and double bond, which confer distinct chemical and physical properties. These structural features make it particularly interesting for research and industrial applications .
Propriétés
Numéro CAS |
88505-46-8 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
14-methylpentadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h5,7,15H,3-4,6,8-14H2,1-2H3,(H,17,18) |
Clé InChI |
YRYADTKRRRPFOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
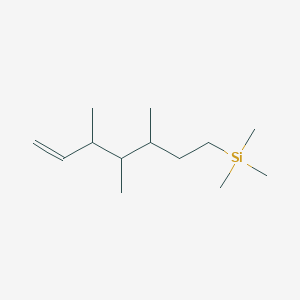
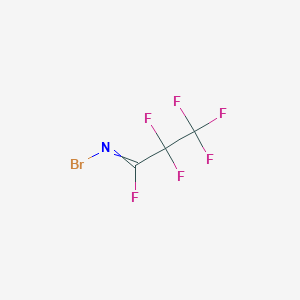
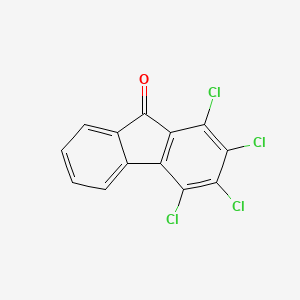
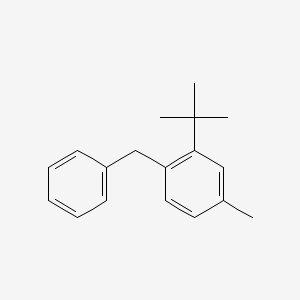
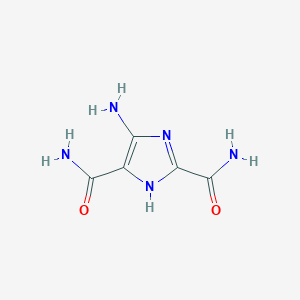
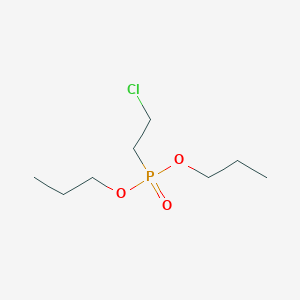

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
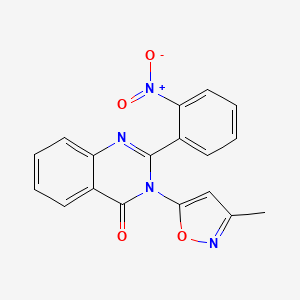
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
